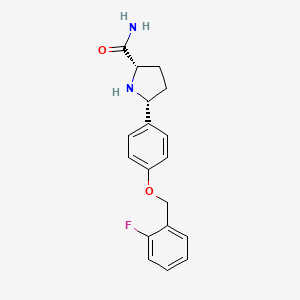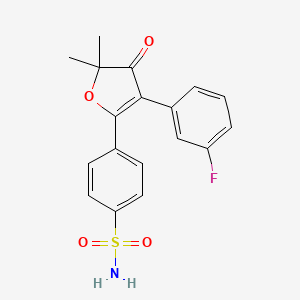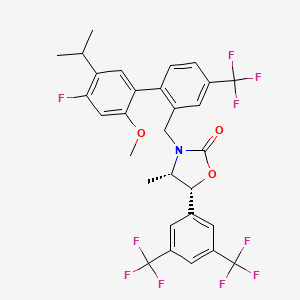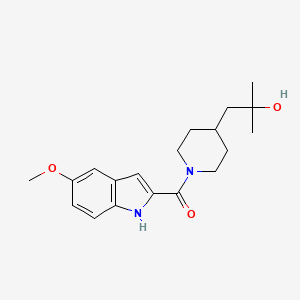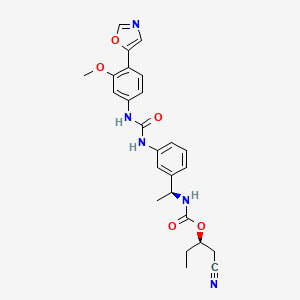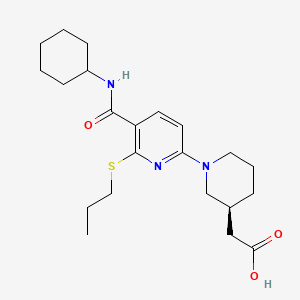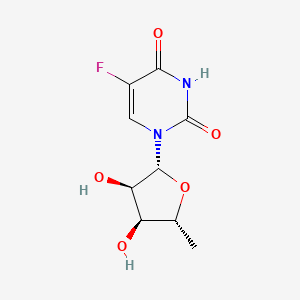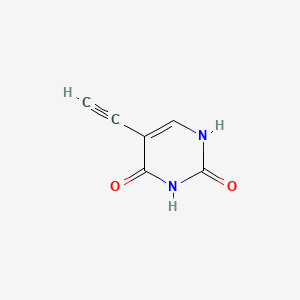
BMS-690514
Vue d'ensemble
Description
BMS-690514 est un inhibiteur puissant et sélectif du récepteur du facteur de croissance épidermique, du récepteur 2 du facteur de croissance épidermique humain, du récepteur 4 du facteur de croissance épidermique humain et des kinases du récepteur du facteur de croissance endothélial vasculaire. Ce composé a montré des activités antitumorales et antiangiogéniques significatives, ce qui en fait un candidat prometteur pour la thérapie du cancer .
Applications De Recherche Scientifique
BMS-690514 has been extensively studied for its potential in treating various types of cancer, particularly non-small-cell lung cancer. It has shown efficacy in inhibiting tumor growth and angiogenesis in preclinical models. Additionally, this compound has been investigated for its potential use in combination with radiation therapy to enhance antitumor effects .
Orientations Futures
The compound is a drug discovered and developed by Pfizer . It is currently approved for the treatment of rheumatoid arthritis (RA) in the United States and is being studied for the treatment of psoriasis, inflammatory bowel disease, and other immunological diseases, as well as for the prevention of organ transplant rejection .
Mécanisme D'action
BMS-690514, also known as (3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol, is a potent, reversible oral inhibitor under investigation for the treatment of solid tumors .
Target of Action
this compound primarily targets the human epidermal growth factor receptor (EGFR/HER-1), HER-2 and -4, and vascular endothelial growth factor receptors (VEGFRs)-1 to -3 . These receptors play a crucial role in tumor growth and vascularization .
Mode of Action
this compound inhibits the kinase activity of its targets, thereby disrupting the signaling pathways that promote tumor growth and angiogenesis . The inhibition of these receptors correlates with the potency of the compound in inhibiting tumor cell proliferation .
Biochemical Pathways
The compound affects the EGFR and VEGFR signaling pathways, which are implicated in tumor growth, resistance to radiation and chemotherapy, and disease relapse . By inhibiting these pathways, this compound disrupts the processes that contribute to tumor progression .
Pharmacokinetics
this compound is rapidly absorbed and highly metabolized after repeated oral administration . It has good oral bioavailability in humans and is metabolized by multiple pathways including oxidation and glucuronidation . The compound can cross the blood-brain barrier, suggesting potential efficacy in brain tumors .
Result of Action
this compound has demonstrated anti-tumor activity in non-small-cell lung cancer (NSCLC) xenografts, including those harboring the T790M mutation . It decreases the clonogenic survival of NSCLC cell lines and induces apoptosis in lung tumor cells that have an activating mutation in EGFR .
Action Environment
The efficacy of this compound may be influenced by environmental factors such as the presence of radiation. For instance, this compound has been shown to enhance the anti-tumor effect of radiation in a sequential manner on certain xenografts . This suggests that the clinical benefits of this compound might be schedule-dependent .
Méthodes De Préparation
La synthèse de BMS-690514 implique plusieurs étapes, y compris la formation d'un système cyclique de pyrrolo[2,1-f][1,2,4]triazine. La voie de synthèse commence généralement par la préparation d'intermédiaires clés, suivie d'une cyclisation et de modifications de groupes fonctionnels. Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté tout en garantissant la rentabilité et l'extensibilité .
Analyse Des Réactions Chimiques
BMS-690514 subit diverses réactions chimiques, notamment l'oxydation et la glucuronidation. Les réactifs couramment utilisés dans ces réactions comprennent les enzymes du cytochrome P450 et les glucuronosyltransférases. Les principaux produits formés à partir de ces réactions sont des métabolites oxydés et glucuronidés .
Applications de la recherche scientifique
This compound a été étudié de manière approfondie pour son potentiel dans le traitement de divers types de cancer, en particulier le cancer du poumon non à petites cellules. Il a montré une efficacité dans l'inhibition de la croissance tumorale et de l'angiogenèse dans des modèles précliniques. De plus, this compound a été étudié pour son utilisation potentielle en association avec la radiothérapie afin d'améliorer les effets antitumoraux .
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité du récepteur du facteur de croissance épidermique, du récepteur 2 du facteur de croissance épidermique humain, du récepteur 4 du facteur de croissance épidermique humain et des kinases du récepteur du facteur de croissance endothélial vasculaire. Cette inhibition perturbe les voies de signalisation impliquées dans la prolifération, la survie et l'angiogenèse des cellules tumorales. Le composé induit l'apoptose dans les cellules tumorales et réduit le flux sanguin tumoral, contribuant à son efficacité antitumorale .
Comparaison Avec Des Composés Similaires
BMS-690514 est unique en son genre en raison de sa capacité à inhiber plusieurs familles de kinases réceptrices, y compris le récepteur du facteur de croissance épidermique et les kinases du récepteur du facteur de croissance endothélial vasculaire. Parmi les composés similaires, citons le brivanib, qui est optimisé pour l'inhibition du récepteur du facteur de croissance endothélial vasculaire, et d'autres inhibiteurs de tyrosine kinase ciblant le récepteur du facteur de croissance épidermique et le récepteur 2 du facteur de croissance épidermique humain. La double inhibition du récepteur du facteur de croissance épidermique et des kinases du récepteur du facteur de croissance endothélial vasculaire par this compound offre un spectre d'activité antitumorale plus large .
Propriétés
IUPAC Name |
(3R,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-27-15-4-2-3-14(9-15)23-19-18-13(5-8-25(18)22-12-21-19)10-24-7-6-16(20)17(26)11-24/h2-5,8-9,12,16-17,26H,6-7,10-11,20H2,1H3,(H,21,22,23)/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQVNMSRKWUSH-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CCC(C(C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CC[C@H]([C@@H](C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042689 | |
| Record name | BMS-690514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859853-30-8 | |
| Record name | BMS-690514 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859853308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-690514 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11665 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-690514 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKU5X213Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide](/img/structure/B1684369.png)

